

Spectroscopic and Analytical Profile of 21-Dehydro Budesonide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **21-Dehydro Budesonide**

Cat. No.: **B1146664**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Dehydro Budesonide, also known as Budesonide EP Impurity D, is a significant degradation product of the potent glucocorticoid, Budesonide.^{[1][2]} Its formation, primarily through the oxidation of the C21 hydroxyl group to an aldehyde, is a critical parameter in the stability studies of Budesonide-containing pharmaceutical products.^[1] This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for **21-Dehydro Budesonide**, intended to assist researchers, scientists, and drug development professionals in its identification and characterization.

While detailed quantitative spectroscopic data such as specific NMR chemical shifts and IR absorption frequencies are not readily available in the public domain, this guide synthesizes the existing information from scientific literature and commercial sources. It is important to note that comprehensive characterization data, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy, is typically provided with the purchase of a certified reference standard from pharmaceutical impurity suppliers.

Chemical Identity

- Systematic Name: (11 β ,16 α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al^[1]

- Synonyms: Budesonide EP Impurity D, 21-Dehydrobudesonide, Budesonide Aldehyde Impurity
- CAS Number: 85234-63-5
- Molecular Formula: C₂₅H₃₂O₆
- Molecular Weight: 428.52 g/mol

Spectroscopic Data

Detailed, quantitative spectroscopic data for **21-Dehydro Budesonide** is not publicly available in peer-reviewed literature. The characterization data is typically held by manufacturers and provided upon the purchase of the reference material. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific chemical shifts and coupling constants are not published, it is known that the identity of **21-Dehydro Budesonide** has been confirmed using proton NMR (¹H NMR) spectroscopy, with DMSO-d₆ as a solvent, in conjunction with mass spectrometry. The key distinguishing feature in the ¹H NMR spectrum, when compared to Budesonide, would be the presence of a signal corresponding to the aldehyde proton at the C21 position, typically found in the region of 9-10 ppm. Concurrently, the signals corresponding to the C21 methylene protons in Budesonide would be absent.

Infrared (IR) Spectroscopy

Specific IR absorption data for **21-Dehydro Budesonide** is not available in the literature. However, the IR spectrum would be expected to show characteristic absorption bands for its functional groups. A comparison with the parent compound, Budesonide, would highlight the key differences.

Functional Group	Expected Absorption Range (cm ⁻¹)	Notes
O-H (alcohol)	3500 - 3200 (broad)	Present in both Budesonide and 21-Dehydro Budesonide.
C-H (alkane and alkene)	3100 - 2850	Present in both compounds.
C=O (α,β -unsaturated ketone)	1670 - 1650	Characteristic of the A-ring of the steroid.
C=O (ketone at C20)	~1725	Present in both compounds.
C=O (aldehyde at C21)	~1730 and ~2720	Distinguishing feature of 21-Dehydro Budesonide.
C-O (acetal, alcohol)	1250 - 1050	Present in both compounds.

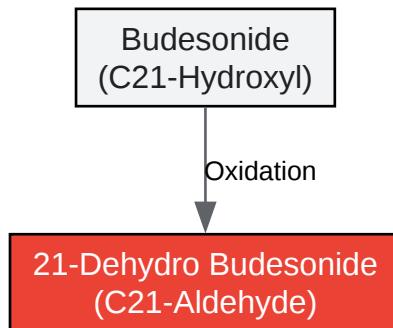
Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **21-Dehydro Budesonide** are not publicly available. However, forced degradation studies of Budesonide provide a general framework for its generation and analysis.

Generation of 21-Dehydro Budesonide (Forced Degradation)

21-Dehydro Budesonide is a major product of oxidative degradation.^[3] A general protocol for its formation involves:

- Sample Preparation: A solution of Budesonide is prepared in a suitable solvent, such as a mixture of acetonitrile and water.
- Stress Condition: The solution is exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), or to aerobic conditions, which can be induced by factors like the presence of Al₂O₃ on the inner surface of aluminum containers.^[3]
- Analysis: The resulting mixture is then analyzed, typically by a stability-indicating HPLC method, to separate the degradation products.


Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for the analysis of Budesonide and its impurities, including **21-Dehydro Budesonide**.^[4]

Parameter	HPLC-UV Method
Column	Reversed-phase C8 or C18
Mobile Phase	Isocratic or gradient mixture of acetonitrile and a phosphate buffer (pH ~3.2)
Flow Rate	Typically 1.0 - 1.5 mL/min
Detection	UV at approximately 244 nm

Formation Pathway

21-Dehydro Budesonide is formed from the oxidative degradation of the parent drug, Budesonide. This is a critical transformation to monitor during stability testing of Budesonide formulations.

[Click to download full resolution via product page](#)

Caption: Formation of **21-Dehydro Budesonide** from Budesonide.

Signaling Pathways

Currently, there is a lack of publicly available research on the specific biological or signaling effects of **21-Dehydro Budesonide**. The biological activity and interaction with signaling

pathways of Budesonide itself are well-documented, but it is not known if this degradation product retains any glucocorticoid activity or has any off-target effects. Further research is needed to elucidate the pharmacological profile of this impurity.

Conclusion

21-Dehydro Budesonide is a key impurity and degradation product of Budesonide. While detailed, publicly available spectroscopic data is scarce, its identity and formation are well-established. The primary methods for its analysis are HPLC and LC-MS. For definitive structural confirmation and quantitative analysis, obtaining a certified reference standard with its accompanying Certificate of Analysis, which includes detailed NMR and IR data, is essential for researchers and drug development professionals. Understanding the formation and analytical profile of **21-Dehydro Budesonide** is crucial for ensuring the quality, safety, and efficacy of Budesonide pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 21-Dehydro Budesonide | 85234-63-5 | Benchchem [benchchem.com]
- 2. 21-Dehydro Budesonide | 85234-63-5 [chemicalbook.com]
- 3. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 21-Dehydro Budesonide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1146664#21-dehydro-budesonide-spectroscopic-data-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com